molecular formula C27H32ClN5O7 B1262902 ATTO 495 maleimide

ATTO 495 maleimide

Cat. No. B1262902
M. Wt: 574 g/mol
InChI Key: IEQSJFQKROSLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATTO 495-4 is a dicarboximide. It derives from an ATTO 495-2.

Scientific Research Applications

Photocatalysis and Photophysical Investigations

ATTO 495 maleimide has been employed in photocatalysis and photophysical studies. Kumarasamy et al. (2014) synthesized atropisomeric maleimides and used them for stereospecific [2 + 2] photocycloaddition, observing efficient reactions under various irradiation conditions. This research showcases the role of maleimides in photoreactions and their selectivity in producing photoproducts with high enantioselectivity and diastereoselectivity, which are pivotal in photochemical applications (Kumarasamy et al., 2014).

Bioconjugation Techniques

Renault et al. (2018) discussed the use of maleimides, including ATTO 495 maleimide, in bioconjugation. They highlighted its application in the site-selective modification of proteins via thio-Michael addition of biothiols. This approach is significant for developing immunotoxins and antibody-drug conjugates used in cancer therapies. The review also covers the fluorescence quenching ability of maleimides for creating fluorogenic probes (Renault et al., 2018).

Membrane Protein Studies

Abbott and Schachter (1976) utilized impermeant maleimides in the study of sulfhydryl groups of erythrocyte membranes. This application is crucial for understanding membrane protein interactions and functionalities, particularly in erythrocytes (Abbott & Schachter, 1976).

Polymer Synthesis

Dolci et al. (2016) discussed the use of maleimides in high-performance polymer synthesis. Maleimides like ATTO 495 are key components in creating thermosets with high temperature stability and self-healing systems. Their versatility in polymer synthesis is underscored by their role in various chemical reactions (Dolci et al., 2016).

Protein Modification and Bioconjugation

Smith et al. (2010) explored the use of bromomaleimides for reversible cysteine modification in proteins. This study highlights the potential of maleimide derivatives for protein modification, offering up to three points of attachment and demonstrating their importance in bioconjugation techniques (Smith et al., 2010).

Antimicrobial Applications

Bhagare et al. (2020) investigated Schiff bases derived from N-aryl maleimide derivatives as antimicrobial agents. This research provides insights into the potential use of maleimide compounds in combating microbial infections (Bhagare et al., 2020).

properties

Product Name

ATTO 495 maleimide

Molecular Formula

C27H32ClN5O7

Molecular Weight

574 g/mol

IUPAC Name

4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate

InChI

InChI=1S/C27H31N5O3.ClHO4/c1-29(2)21-9-7-19-16-20-8-10-22(30(3)4)18-24(20)31(23(19)17-21)14-5-6-25(33)28-13-15-32-26(34)11-12-27(32)35;2-1(3,4)5/h7-12,16-18H,5-6,13-15H2,1-4H3;(H,2,3,4,5)

InChI Key

IEQSJFQKROSLEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCC(=O)NCCN4C(=O)C=CC4=O)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATTO 495 maleimide
Reactant of Route 2
Reactant of Route 2
ATTO 495 maleimide
Reactant of Route 3
ATTO 495 maleimide
Reactant of Route 4
Reactant of Route 4
ATTO 495 maleimide
Reactant of Route 5
Reactant of Route 5
ATTO 495 maleimide
Reactant of Route 6
Reactant of Route 6
ATTO 495 maleimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.